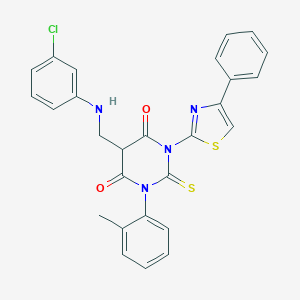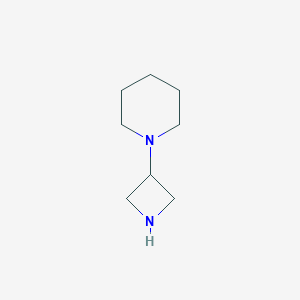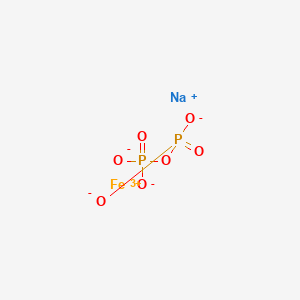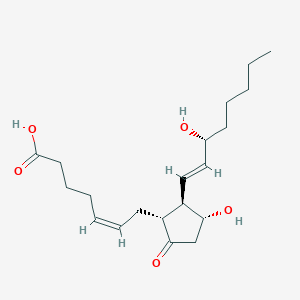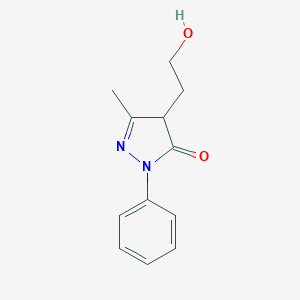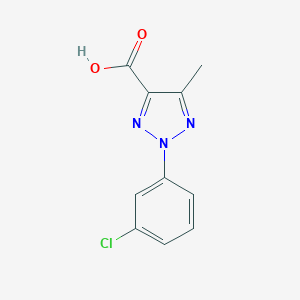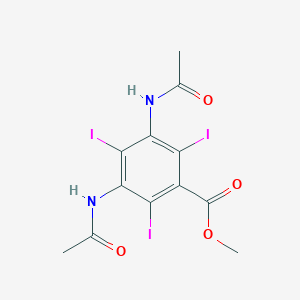
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate, also known as iohexol, is a non-ionic iodinated contrast agent used in medical imaging procedures such as computed tomography (CT) scans and angiography. It is a water-soluble, low-osmolar contrast agent that provides excellent visualization of blood vessels and organs. In
Wissenschaftliche Forschungsanwendungen
Iohexol is widely used in clinical practice for diagnostic imaging. It is particularly useful in CT scans and angiography, where it provides high-quality images of blood vessels and organs. In addition to its clinical applications, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate is also used in scientific research. It can be used to study the anatomy and physiology of various organs and tissues, as well as to investigate the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
Iohexol works by increasing the contrast between different tissues in the body. It contains iodine atoms that absorb X-rays, which are then detected by the CT scanner or X-ray machine. The contrast agent is injected into the bloodstream or directly into the organ being imaged, allowing for clear visualization of the area of interest.
Biochemische Und Physiologische Effekte
Iohexol is generally well-tolerated by patients, with few adverse effects. It is rapidly excreted by the kidneys, with a half-life of approximately 2 hours. The contrast agent is metabolized in the liver and excreted in the urine. In rare cases, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate can cause allergic reactions or kidney damage, particularly in patients with pre-existing renal impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Iohexol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It provides high-quality images of organs and tissues, allowing for accurate measurements and analysis. However, there are also some limitations to using Methyl 3,5-diacetamido-2,4,6-triiodobenzoate in lab experiments. It is a relatively expensive contrast agent, which may limit its use in large-scale studies. In addition, the contrast agent can interfere with certain assays and measurements, which may affect the accuracy of the results.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 3,5-diacetamido-2,4,6-triiodobenzoate. One area of interest is the development of new contrast agents with improved properties, such as increased solubility or reduced toxicity. Another area of research is the use of contrast agents in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET). Finally, there is also potential for the use of contrast agents in targeted drug delivery, where the contrast agent is conjugated to a drug molecule and used to deliver the drug to a specific site in the body.
Conclusion
In conclusion, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate is a widely used contrast agent in medical imaging and scientific research. It provides high-quality images of organs and tissues, allowing for accurate measurements and analysis. While there are some limitations to using Methyl 3,5-diacetamido-2,4,6-triiodobenzoate in lab experiments, it remains a valuable tool for investigating the anatomy, physiology, and pharmacokinetics of various organs and tissues. There is also potential for future research involving the development of new contrast agents and the use of contrast agents in targeted drug delivery.
Synthesemethoden
Iohexol is synthesized by reacting 5-acetamido-2,4,6-triiodoisophthalic acid with methyl acetate and ammonia. The reaction yields a mixture of Methyl 3,5-diacetamido-2,4,6-triiodobenzoate and its isomers, which are separated by chromatography. The final product is a white crystalline powder that is highly soluble in water.
Eigenschaften
CAS-Nummer |
1949-46-8 |
|---|---|
Produktname |
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
Molekularformel |
C12H11I3N2O4 |
Molekulargewicht |
627.94 g/mol |
IUPAC-Name |
methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21-3)8(14)11(9(10)15)17-5(2)19/h1-3H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
WFNIFAZYBYPWPG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
Synonyme |
METHYL 3,5-DIACETAMIDO-2,4,6-TRIIODOBENZOATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



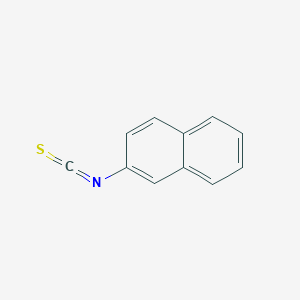
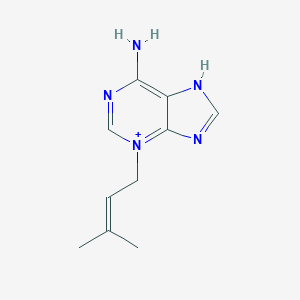
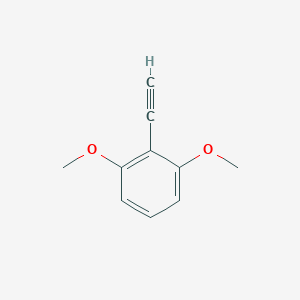
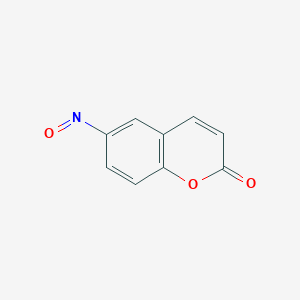
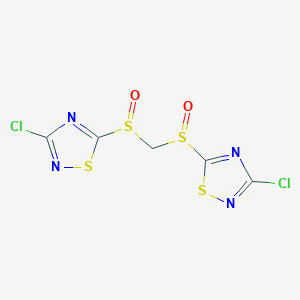
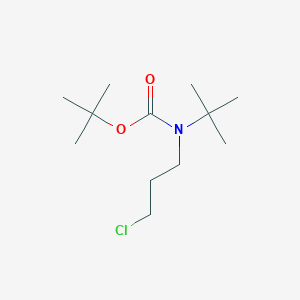
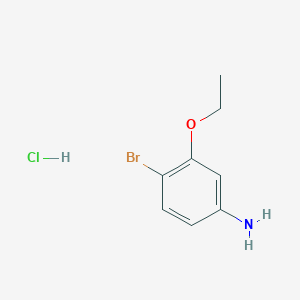
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
